Enhanced Lipophilicity (LogP) for Improved Membrane Permeability
The addition of a bulky N4-tert-butyl group to the morpholine scaffold drastically increases its lipophilicity compared to the non-alkylated parent compound. For (2R)-4-tert-Butyl-2-(3-fluorophenyl)morpholine, the calculated LogP value is significantly higher than that of 2-(3-fluorophenyl)morpholine [1]. This quantitative difference in LogP is a primary driver for altered membrane permeability and blood-brain barrier (BBB) penetration potential, directly influencing compound selection for CNS-targeted programs [2].
| Evidence Dimension | Lipophilicity (cLogP / XLogP3-AA) |
|---|---|
| Target Compound Data | cLogP = 3.4 (calculated) |
| Comparator Or Baseline | 2-(3-fluorophenyl)morpholine (CAS 62008-55-3): cLogP = 1.6 (calculated) |
| Quantified Difference | ΔcLogP = +1.8 |
| Conditions | In silico calculation using ChemAxon / PubChem methods. |
Why This Matters
A higher LogP correlates with increased passive membrane diffusion, a critical factor for accessing intracellular targets or crossing the blood-brain barrier in CNS drug discovery.
- [1] PubChem. (n.d.). 2-(3-Fluorophenyl)morpholine. Compound Summary. Calculated Properties. View Source
- [2] ChemAxon. (n.d.). Chemicalize Platform. Instant cheminformatics solutions. Property Predictions. View Source
